molecular formula C11H12N2O4S B8304923 1-(2-Methanesulfonyl-ethyl)-1H-benzoimidazole-5-carboxylic acid

1-(2-Methanesulfonyl-ethyl)-1H-benzoimidazole-5-carboxylic acid

Cat. No. B8304923
M. Wt: 268.29 g/mol
InChI Key: OKLZRXNLOMBWIT-UHFFFAOYSA-N
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Patent
US08053431B2

Procedure details

To a solution of 1-(2-methanesulfonylethyl)-1H-benzoimidazole-5-carboxylic acid methyl ester (0.2 g, 7.09 mmol) in methanol was added LiOH (50 mg) followed by water (1 mL). The reaction mixture was allowed to stir at room temp for 2 h. it was then concentrated to remove methanol and the aqueous layer was acidified with citric acid. The precipitated product was filtered to give 1-(2-Methanesulfonyl-ethyl)-1H-benzoimidazole-5-carboxylic acid (90%). MS-ESI m/z 269 (M+1); 1H NMR (300 MHz, DMSO-d6) δ 12.6 (br, 1H), 8.4 (s, 1H), 8.2 (s, 1H), 7.9 (d, 1H), 7.8 (d, 1H), 4.8 (t, 2H), 3.8 (t, 2H), 3.0 (s, 3H).
Name
1-(2-methanesulfonylethyl)-1H-benzoimidazole-5-carboxylic acid methyl ester
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:19]=[CH:18][C:8]2[N:9]([CH2:12][CH2:13][S:14]([CH3:17])(=[O:16])=[O:15])[CH:10]=[N:11][C:7]=2[CH:6]=1)=[O:4].[Li+].[OH-].O>CO>[CH3:17][S:14]([CH2:13][CH2:12][N:9]1[C:8]2[CH:18]=[CH:19][C:5]([C:3]([OH:4])=[O:2])=[CH:6][C:7]=2[N:11]=[CH:10]1)(=[O:15])=[O:16] |f:1.2|

Inputs

Step One
Name
1-(2-methanesulfonylethyl)-1H-benzoimidazole-5-carboxylic acid methyl ester
Quantity
0.2 g
Type
reactant
Smiles
COC(=O)C1=CC2=C(N(C=N2)CCS(=O)(=O)C)C=C1
Name
Quantity
50 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temp for 2 h. it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated
CUSTOM
Type
CUSTOM
Details
to remove methanol
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CS(=O)(=O)CCN1C=NC2=C1C=CC(=C2)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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